11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot
Chemical Reactions Analysis
11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid undergoes various chemical reactions, including:
Substitution: Reactions with N-bromosuccinimide can produce bromo derivatives, while reactions with dimethyl sulfate yield methylated products.
Cyclization: The compound can participate in intramolecular cyclization reactions, forming complex ring structures.
Common reagents used in these reactions include iodine, chromic acid, N-bromosuccinimide, and dimethyl sulfate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting key enzymes involved in bacterial metabolism . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid can be compared with other indenoquinoline derivatives, such as:
11H-indeno[1,2-b]quinoline-10-carboxylic acid: Lacks the methyl group at the 11th position, which may affect its reactivity and biological activity.
11H-indeno[1,2-b]quinoxaline:
5H-indeno[1,2-b]quinolin-10(11H)-one: Features a ketone group, which significantly alters its chemical behavior and reactivity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Properties
CAS No. |
853319-56-9 |
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Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid |
InChI |
InChI=1S/C18H13NO2/c1-10-11-6-2-3-7-12(11)17-15(10)16(18(20)21)13-8-4-5-9-14(13)19-17/h2-10H,1H3,(H,20,21) |
InChI Key |
QQTNFQXKVNIQFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C3=NC4=CC=CC=C4C(=C13)C(=O)O |
Origin of Product |
United States |
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